Catechol diacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

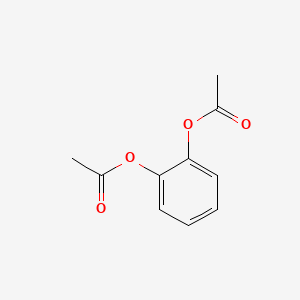

Structure

3D Structure

Properties

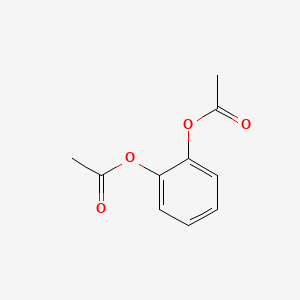

IUPAC Name |

(2-acetyloxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSAITBEAPNWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212903 | |

| Record name | Catechol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-67-6 | |

| Record name | Catechol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catechol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Catechol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CATECHOL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17XEB07K1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Catechol Diacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catechol diacetate, also known as 1,2-diacetoxybenzene, is a diacetylated derivative of catechol. This whitepaper provides an in-depth review of its fundamental properties, including its chemical structure, physical characteristics, and spectroscopic data. Detailed experimental protocols for its synthesis and purification are presented, alongside an exploration of its chemical reactivity and applications. While this compound itself exhibits limited direct biological activity, its role as a stable precursor to the biologically active molecule catechol makes it a compound of significant interest in organic synthesis and drug development. This guide consolidates key technical information to support its use in research and development.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its core chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2-acetyloxyphenyl) acetate[1] |

| Synonyms | 1,2-Diacetoxybenzene, o-Acetoxyphenyl acetate, o-Phenylene diacetate, Pyrothis compound[1][2] |

| CAS Number | 635-67-6[1] |

| Molecular Formula | C₁₀H₁₀O₄[3] |

| Molecular Weight | 194.18 g/mol [1] |

| InChI | InChI=1S/C10H10O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h3-6H,1-2H3[1] |

| InChIKey | FBSAITBEAPNWJG-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)OC1=CC=CC=C1OC(=O)C[1] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 63-64.5 °C |

| Boiling Point | 278-284.3 °C at 760 mmHg |

| Density | ~1.2 g/cm³ |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents such as toluene.[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.1 | m | 4H | Aromatic protons (C₆H₄) |

| ~2.2-2.3 | s | 6H | Methyl protons (2 x -COCH₃) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carbonyl carbons (-C=O) |

| ~142 | Aromatic carbons attached to acetate groups |

| ~127 | Aromatic C-H carbons |

| ~124 | Aromatic C-H carbons |

| ~20 | Methyl carbons (-CH₃) |

Note: Specific chemical shifts can vary depending on the solvent and instrument frequency. The values presented are typical for this compound.

Table 4: Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~1770-1750 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1200-1100 | Strong | C-O stretch (ester) |

Table 5: Mass Spectrometry (MS)

| m/z | Relative Intensity | Possible Fragment |

| 194 | Moderate | [M]⁺ (Molecular ion) |

| 152 | High | [M - C₂H₂O]⁺ |

| 110 | Very High | [M - 2(C₂H₂O)]⁺ |

| 43 | High | [CH₃CO]⁺ |

Note: Fragmentation patterns can vary with ionization technique.[1]

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the acetylation of catechol using acetic anhydride.[2]

Reaction:

C₆H₄(OH)₂ + 2 (CH₃CO)₂O → C₆H₄(OCOCH₃)₂ + 2 CH₃COOH

Materials:

-

Catechol

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Ice water

-

Ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flask, combine catechol and an excess of acetic anhydride.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath to maintain a temperature below 20°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice water to quench the reaction and decompose any excess acetic anhydride.[5]

-

Extract the aqueous mixture with ether (3x).[5]

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with saturated sodium chloride solution.[5]

-

Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

References

An In-depth Technical Guide to the Synthesis of Catechol Diacetate from Catechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of catechol diacetate from catechol, a fundamental reaction in organic chemistry with applications in various fields, including pharmaceuticals and materials science. This document details the prevalent synthetic methodologies, presents quantitative data, and includes detailed experimental protocols.

Introduction

This compound, also known as 1,2-diacetoxybenzene, is the diester derivative of catechol (1,2-dihydroxybenzene). The synthesis involves the acetylation of the two hydroxyl groups of catechol. This transformation is often employed to protect the hydroxyl groups during multi-step syntheses or to modify the biological activity and physical properties of catechol-containing molecules. The primary and most established method for this synthesis is the esterification of catechol using an acetylating agent, typically acetic anhydride, often in the presence of an acid catalyst.

Synthetic Methodologies

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetylation of catechol with acetic anhydride. Acetyl chloride can also be used as the acetylating agent.

Acid-Catalyzed Acetylation with Acetic Anhydride

This method involves the reaction of catechol with an excess of acetic anhydride in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The acid protonates the carbonyl oxygen of acetic anhydride, increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl groups of catechol.

The overall reaction is as follows:

C₆H₄(OH)₂ + 2 (CH₃CO)₂O → C₆H₄(OCOCH₃)₂ + 2 CH₃COOH

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

| Table 1: Reaction Parameters | |

| Parameter | Value/Condition |

| Reactants | Catechol, Acetic Anhydride |

| Catalyst | Concentrated Sulfuric Acid |

| Solvent | Typically neat (excess acetic anhydride) or an inert solvent like dichloromethane[1] |

| Temperature | Cooled initially during catalyst addition, then room temperature or slightly elevated.[2] |

| Reaction Time | Several hours[1] |

| Table 2: Product Characterization | |

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Melting Point | Not applicable (liquid at room temperature) |

| Boiling Point | Data not consistently available |

| Odor | Pleasant, sweet[1] |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound from catechol using acetic anhydride and a sulfuric acid catalyst.

Materials:

-

Catechol

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (96 wt.%)[2]

-

Ether (or other suitable extraction solvent)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve catechol in an excess of acetic anhydride. Cool the mixture in an ice bath.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution, ensuring the temperature remains low (below approximately 10 °C)[2].

-

Reaction: After the addition of the catalyst, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion[2]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and decompose the excess acetic anhydride. Stir for about 30 minutes[2].

-

Transfer the mixture to a separatory funnel and extract the product with three portions of ether[2].

-

Combine the organic layers and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with a saturated aqueous solution of sodium chloride (brine)[2].

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid[1][2].

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow for the synthesis and the underlying reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of acid-catalyzed acetylation of catechol.

References

An In-Depth Technical Guide to Catechol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of catechol diacetate (1,2-diacetoxybenzene), a key chemical intermediate with applications in organic synthesis, materials science, and potentially in drug development. This document details its chemical structure, physicochemical properties, synthesis protocols, and spectroscopic data. Safety precautions and handling guidelines are also outlined. The information is intended to support researchers and professionals in leveraging the properties of this compound in their work.

Chemical Identity and Structure

This compound, also known as 1,2-diacetoxybenzene or pyrothis compound, is the di-acetylated ester derivative of catechol. The acetylation of the two hydroxyl groups on the benzene ring significantly alters the compound's reactivity and physical properties compared to the parent catechol molecule.

-

CAS Number: 635-67-6[1]

-

Molecular Formula: C₁₀H₁₀O₄[1]

-

Molecular Weight: 194.18 g/mol [1]

-

IUPAC Name: (2-acetyloxyphenyl) acetate

-

Synonyms: 1,2-Diacetoxybenzene, o-Diacetoxybenzene, Pyrothis compound[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 64 °C | |

| Boiling Point | 140 °C at 12 mmHg | |

| Density | 1.2534 g/cm³ (estimate) | |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Solubility | Soluble in many organic solvents. | |

| Vapor Pressure | 0.003 mmHg at 25°C |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the acetylation of catechol. This reaction can be effectively carried out using either acetic anhydride or acetyl chloride as the acetylating agent.

General Reaction Scheme

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Acetylation using Acetic Anhydride

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

Acetic anhydride

-

Pyridine (or other suitable base catalyst)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Solvent for recrystallization (e.g., ethanol/water mixture or hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol in a suitable solvent like pyridine.

-

Addition of Acetylating Agent: Slowly add acetic anhydride to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Reaction Time and Temperature: Heat the reaction mixture to reflux for a period of 1-2 hours to ensure the reaction goes to completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-cold water to hydrolyze any excess acetic anhydride.

-

Acidify the aqueous solution with dilute hydrochloric acid.

-

Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acetic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture or hexane, to yield a pure crystalline solid.

-

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.0 | Multiplet | 4H | Aromatic protons (Ar-H) | |

| ~2.2 | Singlet | 6H | Acetyl protons (-COCH₃) |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| ~168 | Carbonyl carbon (C=O) | |

| ~142 | Aromatic carbon (C-O) | |

| ~126 | Aromatic carbon (C-H) | |

| ~123 | Aromatic carbon (C-H) | |

| ~21 | Acetyl methyl carbon (-CH₃) |

Note: Exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050-3100 | Aromatic C-H stretch |

| ~2950-3000 | Aliphatic C-H stretch (methyl) |

| ~1770 | C=O stretch (ester) |

| ~1590, 1490 | C=C stretch (aromatic ring) |

| ~1200 | C-O stretch (ester) |

Applications in Research and Development

This compound serves as a versatile compound in several scientific and industrial domains.

-

Protecting Group in Organic Synthesis: The diacetate form is an effective protecting group for the hydroxyl functionalities of catechol. The acetate groups are stable under various reaction conditions and can be readily deprotected under mild acidic or basic conditions to regenerate the catechol.

-

Chemical Intermediate: It is a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

-

Materials Science: Research is exploring the use of this compound in the development of advanced materials. Its derivatives are being investigated for applications in self-healing polymers and biocompatible materials, leveraging the adhesive properties of the catechol moiety after deprotection.

-

Biological Studies: In biochemical research, it can be used as a model compound to study the biological activity and reactivity of catechol derivatives. The in-situ hydrolysis of this compound to catechol allows for the controlled release of the active catechol molecule, which is known to act as a free radical scavenger.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical compound with a well-defined profile. Its utility as a stable precursor to the more reactive catechol, combined with its own unique properties, makes it an important tool for researchers in organic chemistry, materials science, and drug development. This guide provides the core technical information necessary for its safe and effective use in a laboratory and research setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Catechol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catechol diacetate, also known as 1,2-diacetoxybenzene, is the diacetylated ester derivative of catechol. This whitepaper provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data. While direct biological activity of this compound is limited, its significance lies in its role as a stable precursor and potential prodrug to catechol, a compound with notable biological and pharmacological activities. This guide serves as a technical resource for professionals in research, chemical synthesis, and drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a faint, sweet odor at room temperature.[1] Its physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [2][3] |

| Molecular Weight | 194.18 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 63 °C | |

| Boiling Point | 278 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Refractive Index | 1.506 | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | (2-acetyloxyphenyl) acetate | [2] |

| CAS Number | 635-67-6 | [2] |

| PubChem CID | 12479 | [2][3] |

| InChI Key | FBSAITBEAPNWJG-UHFFFAOYSA-N | |

| SMILES | CC(=O)Oc1ccccc1OC(C)=O |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 3: Spectral Data of this compound

| Technique | Data and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl protons of the two acetate groups and a multiplet for the aromatic protons. A representative spectrum in CDCl₃ would show peaks around δ 2.2-2.3 ppm (s, 6H, 2 x CH₃) and δ 7.1-7.3 ppm (m, 4H, Ar-H).[4] |

| ¹³C NMR | The carbon NMR spectrum would display signals for the methyl carbons of the acetate groups, the carbonyl carbons, and the aromatic carbons. Expected chemical shifts in CDCl₃ are approximately δ 20.8 (CH₃), δ 123.0 (aromatic CH), δ 126.3 (aromatic CH), δ 141.6 (aromatic C-O), and δ 168.5 (C=O). |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (around 1770 cm⁻¹), C-O stretching (around 1200-1250 cm⁻¹), and aromatic C=C stretching (around 1500-1600 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 194. Key fragmentation patterns would involve the loss of acetyl groups (CH₃CO, 43 Da) or ketene (CH₂=C=O, 42 Da) to give characteristic fragment ions at m/z = 152, 110, and others. |

Experimental Protocols

Detailed methodologies for the synthesis, hydrolysis, and oxidation of this compound are provided below.

Synthesis of this compound via Acetylation of Catechol

This protocol describes the synthesis of this compound from catechol and acetic anhydride using sulfuric acid as a catalyst.

Materials:

-

Catechol (1.0 eq)

-

Acetic anhydride (2.2 eq)

-

Concentrated sulfuric acid (catalytic amount)

-

Ice water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing catechol, add acetic anhydride.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction is exothermic.

-

After the initial reaction subsides, heat the mixture to a gentle reflux for 1-2 hours to ensure complete reaction.[5]

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water to quench the excess acetic anhydride.[5]

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[6][7]

Hydrolysis of this compound to Catechol

This protocol outlines the acid-catalyzed hydrolysis of this compound to regenerate catechol.

Materials:

-

This compound (1.0 eq)

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., ethanol, if necessary, to aid solubility).

-

Add an excess of dilute hydrochloric acid to the solution.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Extract the reaction mixture with ethyl acetate (3 x 50 mL).[5]

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield catechol.

Oxidation of this compound

The acetate groups in this compound offer some protection against oxidation compared to catechol. However, under strong oxidizing conditions or after hydrolysis to catechol, oxidation can occur. The oxidation of the parent compound, catechol, is well-studied.[2]

Conceptual Protocol for Oxidation (Post-Hydrolysis):

-

Hydrolyze this compound to catechol as described in Protocol 3.2.

-

Dissolve the resulting catechol in a suitable solvent (e.g., water or acetone).

-

Add an oxidizing agent such as hydrogen peroxide, sodium periodate, or expose to air at an alkaline pH.[8]

-

The reaction will proceed to form o-benzoquinone and subsequently more complex polymeric products. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the formation of colored products.

Biological Significance and Applications

The primary biological relevance of this compound stems from its role as a stable, lipophilic precursor to catechol. Catechol itself is a versatile scaffold in medicinal chemistry and is found in numerous bioactive natural products.[9]

-

Prodrug Potential: The diacetate form can enhance the molecule's ability to permeate cell membranes. Once inside a cell, esterase enzymes can hydrolyze the acetate groups to release the active catechol.[2]

-

Precursor to Pharmaceuticals: Catechol is a key starting material for the synthesis of various pharmaceuticals, including drugs for cardiovascular diseases and neurological disorders.[1]

-

Antioxidant and Anti-inflammatory Research: Catechol and its derivatives are known for their antioxidant properties. This compound serves as a useful tool in research to study the effects of catechol by providing a more stable form for delivery.[1]

-

Inhibition of Protein Aggregation: Catechol-containing compounds have been identified as a broad class of inhibitors of protein aggregation, which is relevant to neurodegenerative diseases.[10] While this activity is attributed to the catechol moiety, this compound could be explored as a prodrug in this context.

It is important to note that direct interactions of this compound with specific signaling pathways have not been extensively reported. Its biological effects are largely considered to be mediated through its conversion to catechol.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis is primarily as a protected form of catechol, allowing for controlled reactions at other sites of a molecule. For drug development professionals, its potential as a prodrug to deliver the biologically active catechol moiety warrants further investigation. This technical guide provides a foundational resource for researchers and scientists working with this versatile compound.

References

- 1. Buy this compound | 635-67-6 [smolecule.com]

- 2. This compound | 635-67-6 | Benchchem [benchchem.com]

- 3. This compound | C10H10O4 | CID 12479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. US3624136A - Method of preparing catechol diacetates - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of Catechol Diacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catechol diacetate (1,2-diacetoxybenzene) is a diester derivative of catechol, often utilized as a stabilized form of catechol in various synthetic and formulation processes. A critical physicochemical property for its application in research and development is its solubility in organic solvents. This technical guide addresses the notable lack of publicly available quantitative solubility data for this compound. In lieu of a comprehensive data repository, this document provides a detailed experimental protocol for determining the solubility of this compound, a framework for organizing the resulting data, and a discussion of the theoretical principles governing its solubility.

Introduction

This compound, with the chemical formula C₁₀H₁₀O₄, is a white crystalline solid. Its structure consists of a benzene ring with two acetate groups attached to adjacent carbons. This modification of the hydroxyl groups in catechol to esters significantly alters its properties, including its solubility profile. While it is qualitatively known to be insoluble in water and soluble in many organic solvents, precise quantitative data is essential for applications such as reaction chemistry, purification by crystallization, and formulation development.[1] This guide provides the necessary tools for researchers to determine this critical parameter.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound in various organic solvents can be qualitatively predicted. The two ester groups introduce polarity, but the benzene ring and the acetyl groups also contribute to its nonpolar character.

-

High Solubility is Expected in:

-

Polar Aprotic Solvents: Acetone, ethyl acetate, and other ketones and esters should be effective solvents due to dipole-dipole interactions with the ester functionalities of this compound.

-

Chlorinated Solvents: Dichloromethane and chloroform are also likely to be good solvents.

-

-

Moderate to Good Solubility is Expected in:

-

Polar Protic Solvents: Alcohols such as methanol and ethanol can dissolve this compound, though perhaps to a lesser extent than polar aprotic solvents.

-

Aromatic Hydrocarbons: Toluene may show some solvating power due to the presence of the benzene ring in this compound.

-

-

Low Solubility is Expected in:

-

Nonpolar Aliphatic Solvents: Hexane and other alkanes are unlikely to be effective solvents due to the significant polarity of the diacetate functional groups.

-

Quantitative Solubility Data

As of the compilation of this guide, a comprehensive, publicly accessible database of the quantitative solubility of this compound in a wide range of organic solvents is not available. The following table is provided as a template for researchers to populate with their experimentally determined data. It is recommended to determine solubility at a standard temperature (e.g., 25 °C) and to note the temperature if it deviates.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |

| Alcohols | |||||

| Methanol | Polar Protic | ||||

| Ethanol | Polar Protic | ||||

| Isopropanol | Polar Protic | ||||

| Ketones | |||||

| Acetone | Polar Aprotic | ||||

| Methyl Ethyl Ketone | Polar Aprotic | ||||

| Esters | |||||

| Ethyl Acetate | Polar Aprotic | ||||

| Ethers | |||||

| Diethyl Ether | Nonpolar | ||||

| Tetrahydrofuran (THF) | Polar Aprotic | ||||

| Chlorinated Solvents | |||||

| Dichloromethane | Polar Aprotic | ||||

| Chloroform | Polar Aprotic | ||||

| Aromatic Hydrocarbons | |||||

| Toluene | Nonpolar | ||||

| Aliphatic Hydrocarbons | |||||

| n-Hexane | Nonpolar |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is reliable and widely used for determining the solubility of solid compounds.[2]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Spatula

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Oven

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended, but the optimal time may need to be determined empirically.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Place the vial with the filtered solution in a well-ventilated fume hood or use a rotary evaporator to gently remove the solvent. The use of a gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

Once all the solvent has evaporated, place the vial containing the solid residue in an oven at a temperature below the melting point of this compound (approximately 63-65 °C) to ensure all residual solvent is removed.

-

Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial with the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

The solubility can be expressed in various units:

-

g/100 mL: (mass of solute in g / volume of solvent in mL) * 100

-

mol/L: (mass of solute in g / molar mass of this compound) / volume of solvent in L

-

-

4.3. Safety Precautions

-

Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the gravimetric determination of solubility.

This guide provides a robust framework for researchers and professionals in drug development to systematically determine and document the solubility of this compound in various organic solvents. The provided experimental protocol, if followed meticulously, will yield reliable and reproducible data, which is crucial for the successful application of this compound in further research and development endeavors.

References

An In-depth Technical Guide to the Mechanism of Catechol Diacetate Formation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthesis of catechol diacetate, a common intermediate and protecting group strategy in organic synthesis. The document details the core chemical mechanisms, including acid and base-catalyzed pathways, presents quantitative data from various synthetic approaches, and outlines detailed experimental protocols. Visualizations of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the process for researchers in chemical and pharmaceutical development.

Core Mechanism of this compound Formation

The synthesis of this compound is a straightforward esterification reaction involving the acetylation of both hydroxyl groups of catechol (1,2-dihydroxybenzene). The most common and industrially significant methods employ either acetic anhydride or acetyl chloride as the acetylating agent. The fundamental process is a nucleophilic acyl substitution.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The oxygen atom of a hydroxyl group on the catechol molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acetylating agent.[1]

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.[1]

-

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a leaving group. For acetic anhydride, the leaving group is an acetate ion; for acetyl chloride, it is a chloride ion.[1]

-

Deprotonation: A base in the reaction mixture deprotonates the newly formed oxonium ion, yielding the mono-acetylated catechol and a byproduct (e.g., acetic acid or hydrochloric acid).

-

Second Acetylation: The process is repeated on the second hydroxyl group to yield the final product, this compound.[1]

Uncatalyzed and Base-Promoted Mechanism

In the absence of a strong acid catalyst, a base such as pyridine or triethylamine is often used. The base serves two primary roles: it acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate, and it neutralizes the acidic byproduct (HCl or acetic acid), driving the reaction to completion.

Acid-Catalyzed Mechanism

Acid catalysts, such as concentrated sulfuric acid (H₂SO₄) or Lewis acids like boron trifluoride etherate, are frequently used to accelerate the reaction, particularly with less reactive acetylating agents like acetic anhydride.[1] The acid protonates the carbonyl oxygen of the anhydride, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic hydroxyl groups of catechol.

Data Presentation: Quantitative Reaction Parameters

The yield and efficiency of this compound synthesis are highly dependent on the chosen reagents, catalyst, and reaction conditions. While many procedures report high yields, specific quantitative data allows for a more direct comparison of methodologies.

| Acetylating Agent | Catalyst / Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference / Notes |

| Acetic Anhydride | Conc. H₂SO₄ (catalytic) | Dichloromethane | Room Temp - 60 | 1 - 3 | ~80-95 | Classical and efficient industrial method.[2] |

| Acetic Anhydride | Pyridine (base/catalyst) | None / Dichloromethane | Room Temp | 1 - 2 | High | Pyridine acts as a nucleophilic catalyst and acid scavenger. |

| Acetic Anhydride | NaOH (base) | Water / Organic | Room Temperature | Not specified | Variable | Basic conditions can lead to hydrolysis if not controlled. |

| Acetyl Chloride | Pyridine (base/catalyst) | Dichloromethane | 0 - Room Temp | 1 - 2 | High (>90) | Highly reactive, reaction is often fast and exothermic. |

| Acetic Anhydride | ZnCl₂ (Lewis Acid) | Solvent-free | Room Temperature | ~1.5 | Good to Excellent | A milder, environmentally friendly alternative catalyst. |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using common laboratory procedures.

Method A: Acid-Catalyzed Acetylation with Acetic Anhydride

This protocol is a robust method utilizing a strong acid catalyst.

Reagents and Equipment:

-

Catechol

-

Acetic Anhydride (excess, can act as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM) or Ether (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add catechol (1.0 eq). Add an excess of acetic anhydride (2.5 - 3.0 eq). If desired, an inert solvent like DCM can be added.

-

Catalyst Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) with continuous stirring. An exotherm may be observed.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or gently heat to 50-60 °C for 1 hour to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add cold water to quench the excess acetic anhydride. Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent like ether or DCM (3 x 50 mL portions).

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The product can be purified further by vacuum distillation or recrystallization if necessary.

Method B: Base-Promoted Acetylation with Acetyl Chloride

This protocol uses the more reactive acetyl chloride in the presence of a base.

Reagents and Equipment:

-

Catechol

-

Acetyl Chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

Dilute Hydrochloric Acid (HCl, ~1M)

-

Standard glassware as listed in Method A

Procedure:

-

Reaction Setup: Dissolve catechol (1.0 eq) and pyridine (2.2 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add acetyl chloride (2.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor progress by TLC.

-

Work-up - Washing: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general logical workflow for the synthesis, work-up, and purification of this compound.

References

Catechol Diacetate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Catechol diacetate, the di-ester derivative of 1,2-dihydroxybenzene, has emerged as a pivotal precursor and intermediate in the field of organic synthesis. Its utility stems from its dual functionality: it serves as an effective protecting group for the highly reactive catechol moiety and as a versatile substrate for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its applications, key reactions, experimental protocols, and the quantitative aspects of its synthetic transformations.

Introduction to this compound

This compound (1,2-diacetoxybenzene) is a stable, crystalline solid at room temperature. The acetylation of the two hydroxyl groups of catechol significantly modulates its chemical properties. While catechol itself is highly susceptible to oxidation, forming colored quinone species, this compound is stable under a variety of reaction conditions.[1][2] This stability, coupled with the ability to readily cleave the acetate groups under mild acidic or basic conditions, makes it an ideal protecting group.[3] Furthermore, the ester functionalities can participate in synthetically valuable rearrangement reactions, establishing this compound as a key building block for substituted aromatic compounds.

This compound as a Protecting Group

In multi-step syntheses, it is often crucial to mask the reactive hydroxyl groups of catechols to prevent unwanted side reactions. This compound serves this purpose effectively. The acetate groups are stable in neutral and basic conditions and can withstand various transformations on other parts of the molecule.[3]

The protection strategy is straightforward, typically involving the acylation of catechol with acetic anhydride or acetyl chloride. Deprotection, or hydrolysis of the diacetate, is generally achieved under mild acidic conditions, for instance, with aqueous mineral acids or trifluoroacetic acid, which regenerates the catechol moiety.[3][4]

Key Synthetic Transformation: The Fries Rearrangement

A cornerstone of this compound's utility is its participation in the Fries rearrangement. This reaction converts a phenolic ester into a hydroxyaryl ketone upon treatment with a Brønsted or Lewis acid catalyst. For this compound, this intramolecular acylation typically yields 3,4-dihydroxyacetophenone, a valuable intermediate in pharmaceutical manufacturing.

The reaction mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of an acetate group, which facilitates the formation of an acylium ion intermediate. This electrophile then attacks the aromatic ring, preferentially at the ortho and para positions relative to the remaining ester group. Subsequent hydrolysis during workup yields the final hydroxy ketone product. The choice of catalyst and reaction conditions can influence the regioselectivity of the acylation.

Applications in the Synthesis of Drug Intermediates

This compound is a precursor for several important pharmaceutical intermediates. Its role in synthesizing catechol-containing bioactive molecules is critical for drug development.

3,4-Dihydroxyacetophenone is a key intermediate for various pharmaceuticals. The synthesis often proceeds via the Fries rearrangement of this compound. The reaction can also be performed starting from catechol and reacting it with other acetylating agents under specific catalytic conditions.

Quantitative Data Summary

The efficiency of synthetic transformations involving this compound is highly dependent on reaction conditions. The following table summarizes representative data for the Fries rearrangement.

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Phenyl Acetate | AlCl₃ | Nitrobenzene | 25 | - | o-hydroxyacetophenone / p-hydroxyacetophenone | - | |

| Phenyl Acetate | BF₃ | - | 90 | - | p-hydroxyacetophenone | 56 | |

| Phenyl Acetate | HF | - | 20-100 | - | p-hydroxyacetophenone | 94 | |

| Phenyl Acetate | TiCl₄ | - | 90-100 | - | p-hydroxyacetophenone | 34 |

Note: Data for this compound specifically is often proprietary or embedded in patents. The table shows data for the analogous phenyl acetate rearrangement to illustrate the impact of different Lewis acids.

Experimental Protocols

Detailed and reproducible experimental procedures are vital for researchers. Below are representative protocols for the synthesis and deprotection of this compound.

This procedure is a standard acetylation of catechol.

-

Reagents:

-

Catechol (1.0 eq)

-

Acetic Anhydride (2.2 eq)

-

Pyridine (catalytic amount) or Sodium Acetate (0.1 eq)

-

Dichloromethane (as solvent)

-

-

Procedure:

-

Dissolve catechol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add acetic anhydride to the solution, followed by the addition of a catalytic amount of pyridine.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization from ethanol/water or by column chromatography on silica gel.

-

This protocol describes the removal of the acetate protecting groups to regenerate catechol.[4]

-

Reagents:

-

This compound (1.0 eq)

-

Aqueous Mineral Acid (e.g., 1M HCl)

-

Methanol or Tetrahydrofuran (as co-solvent)

-

-

Procedure:

-

Dissolve this compound in a suitable co-solvent like methanol in a round-bottom flask.

-

Add the aqueous HCl solution to the flask.

-

Heat the reaction mixture to reflux (typically 60-100 °C) and stir for 1-3 hours.[4]

-

Monitor the deprotection via TLC.

-

After completion, cool the mixture to room temperature and neutralize with a mild base (e.g., saturated NaHCO₃ solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the deprotected catechol product.[4]

-

This guide highlights the strategic importance of this compound in organic synthesis. Its stability as a protected intermediate and its reactivity in key transformations like the Fries rearrangement make it an invaluable tool for chemists in academia and industry, particularly in the development of novel pharmaceuticals and complex organic materials.

References

"introduction to catechol diacetate chemistry"

An In-depth Technical Guide to Catechol Diacetate Chemistry

Introduction

This compound, also known as 1,2-diacetoxybenzene, is the diacetate ester derivative of catechol (1,2-dihydroxybenzene).[1][2] Its chemical structure consists of a benzene ring with two acetate groups attached to adjacent carbons. This modification of the parent catechol molecule, by converting the reactive hydroxyl groups into esters, significantly influences its chemical properties and reactivity.[1][2] this compound typically appears as a colorless to pale yellow liquid with a pleasant, sweet odor.[1] It serves as a crucial intermediate in organic synthesis, a protecting group for the catechol moiety, and a precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, application in synthesis, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [1][3][4] |

| Molecular Weight | 194.18 g/mol | [2][3][4] |

| CAS Number | 635-67-6 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pleasant, sweet | [1] |

| Melting Point | 64.5 °C | [3] |

| Boiling Point | 284.3 ± 23.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 139.8 ± 21.0 °C | [3] |

Synthesis of this compound

The primary methods for synthesizing this compound involve the acetylation of catechol. Traditional methods are widely used, while modern approaches focus on efficiency and green chemistry principles.

Traditional Acetylation Methods

The most common and well-established routes use standard acetylating agents.[2]

-

Using Acetic Anhydride : This is a primary method for producing this compound.[2] The reaction involves the esterification of both hydroxyl groups of catechol with acetic anhydride, often in an inert solvent like dichloromethane.[1][2] Yields for this method are typically high, ranging from 80% to 95%.[1]

-

Using Acetyl Chloride : The mechanism is similar to that of acetic anhydride, where the hydroxyl's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride.[2] The reaction is typically run in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

Modern Catalytic Methods

Recent research has focused on more efficient and environmentally friendly synthesis protocols.

-

Iridium-Catalyzed Synthesis : A redox-neutral synthesis has been developed using a bis(pentamethylcyclopentadienyl)iridium dichloride dimer catalyst with malonic acid as an additive.[1] This approach achieves exceptional yields of 92% to 95% under mild, room-temperature conditions.[1]

-

Green Chemistry Approach : A solvent-free protocol utilizing one percent vanadyl sulfate as a catalyst with stoichiometric amounts of acetic anhydride represents a significant advancement in sustainable synthesis.[1]

Caption: General workflow for the synthesis of this compound.

Key Chemical Reactions

This compound's utility stems from its specific reactivity, primarily the ability to revert to catechol or undergo further transformations.

-

Hydrolysis : This is the most fundamental reaction, where the ester bonds are cleaved to yield catechol and acetic acid.[2] This transformation is readily achieved under either acidic or basic conditions, making this compound an excellent protecting group for the more sensitive catechol.[1][2]

-

Oxidation : While more stable than catechol, the diacetate can be oxidized. Upon hydrolysis to catechol, the product is readily susceptible to oxidation, forming o-benzoquinone and other products.[1][2] This redox chemistry is central to its biological interactions.[2]

-

Condensation : this compound can participate in condensation reactions to form larger molecules and heterocyclic structures.[1]

-

Transesterification : The acetate groups can be exchanged with other alcohol moieties in the presence of a suitable catalyst, allowing for the synthesis of different catechol esters.[1][2]

Caption: Reversible hydrolysis of this compound to catechol.

Applications in Research and Drug Development

The unique properties of this compound make it valuable in several scientific and industrial fields.

-

Protecting Group in Organic Synthesis : The primary role of the diacetate is to mask the reactive hydroxyl groups of catechol.[2] This allows chemists to perform reactions on other parts of a molecule without interference from the catechol moiety, with the protecting groups being easily removed via hydrolysis when desired.[2]

-

Chemical Intermediate : It serves as a precursor in the multi-step synthesis of more complex molecules, including pharmaceuticals, dyes, and agrochemicals.[1][2] Catechol itself is a versatile pharmacophore found in drugs like Levodopa, and this compound provides a stable starting point for their synthesis.[5][6]

-

Materials Science : The catechol moiety is known for its strong adhesive properties, inspired by mussel proteins.[2] Using the protected diacetate form allows for the creation of advanced catechol-containing polymers for applications such as bio-adhesives, self-healing materials, and functional coatings.[1][2]

-

Biochemical Research : It is used as a model compound to investigate the reactivity and biological interactions of catechols and their derivatives, such as the formation of protein adducts through oxidative mechanisms.[1][2]

References

Catechol Diacetate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for catechol diacetate (CAS No. 635-67-6). It is intended for professionals in research and drug development who may be working with this compound. While data on this compound is limited, its chemical relationship to catechol—a well-studied compound—provides a basis for many of the safety and handling recommendations outlined here. This compound can hydrolyze to form catechol and acetic acid, particularly under acidic or basic conditions, and thus shares many of the same toxicological concerns.[1][2]

Chemical and Physical Properties

This compound, also known as 1,2-diacetoxybenzene, is the diacetate ester of catechol.[3] It is a colorless to pale yellow liquid with a sweet odor.[2] The acetate groups alter the molecule's chemical properties compared to catechol, making it a more stable precursor that can release the more reactive catechol upon hydrolysis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [2][3] |

| Molecular Weight | 194.18 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pleasant, sweet | [2] |

| Melting Point | 64.5 °C | [2] |

| CAS Number | 635-67-6 | [3] |

Hazard Identification and Classification

This compound is classified as a skin and eye irritant.[2][3] Although specific toxicological data is limited, its potential to hydrolyze to catechol suggests that it should be handled with the same precautions as its parent compound.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation[2][3] |

Pictogram:

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental protocol should be conducted to determine the appropriate level of PPE.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |

| Skin Protection | Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. Use only outdoors or in a well-ventilated area.[4] |

General Handling Procedures

-

Avoid all personal contact, including inhalation.[5]

-

Wash hands thoroughly after handling.[4]

-

Use in a well-ventilated area.[5]

Storage

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store in a cool place.[7]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 4: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a doctor.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |

Spill Response

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Toxicological Information

Table 5: Acute Toxicity Data for Catechol

| Route | Species | LD50 | Reference |

| Oral | Rat | 260 mg/kg | [7] |

| Dermal | Rabbit | 800 mg/kg | [9] |

Chemical Reactivity and Decomposition

This compound is stable under recommended storage conditions. However, it can undergo hydrolysis to form catechol and acetic acid.

Incompatible Materials: Strong oxidizing agents, strong bases.

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides.[7]

Experimental Protocols

The following is a generalized experimental protocol for the safe use of this compound in a laboratory setting. This should be adapted to the specific requirements of your experiment.

This guide is intended to provide a summary of the available safety and handling information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment for your specific application. Always consult the most up-to-date SDS for this compound before use.

References

- 1. This compound | 635-67-6 | Benchchem [benchchem.com]

- 2. Buy this compound | 635-67-6 [smolecule.com]

- 3. This compound | C10H10O4 | CID 12479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. fishersci.com [fishersci.com]

- 8. extrasynthese.com [extrasynthese.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Synthesis of Catechol Diacetate Using Acetic Anhydride: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of catechol diacetate via the acetylation of catechol with acetic anhydride. The application note outlines both acid-catalyzed and base-catalyzed methods, offering flexibility depending on available reagents and desired reaction kinetics. A comprehensive summary of reaction parameters, expected yields, and purification techniques is included. Furthermore, detailed spectroscopic data (¹H NMR, ¹³C NMR, and FTIR) are presented to aid in product identification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for the preparation of this compound, a valuable building block and protecting group strategy in multi-step syntheses.

Introduction

This compound, also known as 1,2-diacetoxybenzene, is a common derivative of catechol where the hydroxyl groups are protected as acetate esters. This protection strategy is crucial in multi-step organic syntheses to prevent the reactive catechol moiety from undergoing undesired side reactions. The acetylation is typically achieved through the reaction of catechol with acetic anhydride.[1] This reaction can be performed under various conditions, including with or without a catalyst. Acid catalysts, such as sulfuric acid, or base catalysts, like pyridine, are often employed to increase the reaction rate and yield. The choice of catalyst can influence the reaction time and work-up procedure. This application note provides detailed protocols for both catalyzed and uncatalyzed methods for the synthesis of this compound.

Chemical Reaction Pathway

The overall reaction involves the esterification of the two hydroxyl groups of catechol with acetic anhydride to form this compound and acetic acid as a byproduct.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details three common protocols for the synthesis of this compound: an uncatalyzed method, an acid-catalyzed method, and a base-catalyzed method.

Protocol 1: Uncatalyzed Synthesis

This method is straightforward but may require longer reaction times or higher temperatures for completion.

Materials:

-

Catechol (1.0 eq)

-

Acetic anhydride (2.2 eq)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, combine catechol and acetic anhydride.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution to remove acetic acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acid-Catalyzed Synthesis (Sulfuric Acid)

The use of a strong acid catalyst significantly accelerates the reaction rate.

Materials:

-

Catechol (1.0 eq)

-

Acetic anhydride (2.2 eq)

-

Concentrated sulfuric acid (catalytic amount, e.g., 1-2 drops)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Combine catechol and acetic anhydride in a round-bottom flask with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Remove the ice bath and allow the reaction to proceed at room temperature. The reaction is often exothermic.

-

Monitor the reaction by TLC until completion.

-

Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: Base-Catalyzed Synthesis (Pyridine)

Pyridine acts as both a base catalyst and a solvent in this procedure.[1][2]

Materials:

-

Catechol (1.0 eq)

-

Acetic anhydride (2.5 eq)

-

Pyridine (solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve catechol in pyridine in a round-bottom flask with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by adding methanol.

-

Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with 1 M HCl to remove residual pyridine, followed by water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the product as needed.

Data Presentation

The following tables summarize the reaction conditions and spectroscopic data for this compound.

Table 1: Comparison of Synthesis Protocols

| Parameter | Uncatalyzed | Acid-Catalyzed (H₂SO₄) | Base-Catalyzed (Pyridine) |

| Catalyst | None | Concentrated H₂SO₄ | Pyridine |

| Stoichiometry (Catechol:Ac₂O) | 1 : 2.2 | 1 : 2.2 | 1 : 2.5 |

| Solvent | None (neat) | None (neat) | Pyridine |

| Temperature | Reflux | Room Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | Several hours | 30 minutes - 2 hours | 1 - 4 hours |

| Typical Yield | Moderate to High | High (>90%) | High |

Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 - 7.15 | m | 4H | Aromatic protons (CH) |

| 2.29 | s | 6H | Methyl protons (CH₃) |

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 168.5 | Carbonyl carbon (C=O) |

| 142.0 | Aromatic carbon (C-O) |

| 126.8 | Aromatic carbon (CH) |

| 123.9 | Aromatic carbon (CH) |

| 20.8 | Methyl carbon (CH₃) |

Table 4: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Weak | Aromatic C-H stretch |

| ~1770 | Strong | C=O stretch (ester) |

| ~1595 | Medium | C=C stretch (aromatic) |

| ~1485 | Medium | C=C stretch (aromatic) |

| ~1190 | Strong | C-O stretch (ester) |

| ~1110 | Strong | C-O stretch (ester) |

Experimental Workflow and Logic

The synthesis of this compound follows a logical progression from reaction setup to purification and analysis.

Caption: General workflow for the synthesis of this compound.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system for recrystallization is a mixture of ethanol and water.[3] The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to form crystals, which are collected by filtration.

-